molecular formula C18H22N2O3 B2851912 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea CAS No. 1351618-51-3

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea

Cat. No.: B2851912
CAS No.: 1351618-51-3
M. Wt: 314.385
InChI Key: IASKAXBNWPWBJN-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea is a synthetic N,N'-disubstituted urea derivative intended for research and experimental use only. It is not for diagnostic or therapeutic applications. Urea and thiourea derivatives are a significant area of investigation in medicinal chemistry, particularly in the development of enzyme inhibitors . Some structurally related N-phenylurea compounds are known in scientific literature, though data on this specific molecule is limited . Researchers are exploring similar compounds for various biological activities; for instance, some urea derivatives have been designed and synthesized as inhibitors for enzymes like nitric oxide synthase (NOS) , while others are investigated for their potential as urease inhibitors, which is a key target for antimicrobial agents . The core urea structure is often modified to study its interaction with biological macromolecules, and the specific substitutions on the phenyl and alkyl chains can greatly influence the compound's physicochemical properties, bioavailability, and binding affinity . This product is offered exclusively to qualified researchers for laboratory investigation. All sales are final, and the buyer assumes responsibility for confirming product identity and purity for their specific research needs.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-3-23-16-11-9-15(10-12-16)20-17(21)19-13-18(2,22)14-7-5-4-6-8-14/h4-12,22H,3,13H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASKAXBNWPWBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Amine Coupling

Procedure :

  • Synthesis of 4-Ethoxyphenyl Isocyanate :
    • 4-Ethoxyaniline reacts with triphosgene in dichloromethane (DCM) at 0°C, followed by quenching with aqueous sodium bicarbonate.
    • Yield : ~80% (analogous to methods in).
  • Reaction with 2-Hydroxy-2-phenylpropylamine :
    • The isocyanate (1.0 eq) reacts with 2-hydroxy-2-phenylpropylamine (1.2 eq) in tetrahydrofuran (THF) at room temperature for 12 hours.
    • Workup : The mixture is concentrated, and the crude product is purified via silica-gel chromatography (ethyl acetate/petroleum ether, 1:3).
    • Yield : 78–85%.

Key Data :

  • 1H NMR (400 MHz, DMSO) : δ 10.07 (br, 2H, NH), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 6.87 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 1H, OH), 3.95 (q, J = 6.8 Hz, 2H, OCH2), 2.85 (s, 2H, CH2), 1.41 (s, 6H, CH3).

Trichlorosilane-Mediated Condensation

Procedure :

  • Reactants :
    • 4-Ethoxybenzaldehyde (1.2 eq) and 2-hydroxy-2-phenylpropylurea (1.0 eq) in DCM.
  • Catalysis :

    • Hexamethylphosphoramide (HMPA, 0.01 eq) and trichlorosilane (HSiCl3, 1.5 eq) are added at 0°C. The reaction proceeds for 12 hours.
  • Workup :

    • Neutralization with NaHCO3, extraction with ethyl acetate, and column chromatography (ethyl acetate/petroleum ether, 1:4).
    • Yield : 65–72%.

Mechanistic Insight :
HSiCl3 activates the aldehyde for nucleophilic attack by urea, forming the urea bridge via a Schiff base intermediate.

Acid-Catalyzed Cyclocondensation

Procedure :

  • Reactants :
    • 4-Ethoxyaniline (1.0 eq) and 2-hydroxy-2-phenylpropyl carbamate (1.1 eq) in 1,4-dioxane.
  • Catalysis :

    • Concentrated sulfuric acid (21 eq) at 115°C for 8 hours.
  • Workup :

    • Neutralization with NaOH (4N), filtration, and recrystallization from methyl tert-butyl ether.
    • Yield : 50–60%.

Side Reactions :

  • Over-sulfonation of the ethoxy group is mitigated by controlled reaction time.

Comparative Analysis of Methods

Parameter Isocyanate-Amine Coupling Trichlorosilane Condensation Acid-Catalyzed Cyclocondensation
Yield 78–85% 65–72% 50–60%
Reaction Time 12 hours 12 hours 8 hours
Catalyst None HSiCl3/HMPA H2SO4
Purification Column chromatography Column chromatography Recrystallization
Scalability High Moderate Low

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) enhance urea formation by stabilizing intermediates.
  • DCM is preferred for trichlorosilane reactions due to inertness toward HSiCl3.

Stoichiometry and Temperature

  • Excess amine (1.2 eq) drives the reaction to completion in isocyanate coupling.
  • Elevated temperatures (115°C) accelerate acid-catalyzed methods but risk decomposition.

Green Chemistry Alternatives

  • Phosgene substitutes : Triphosgene reduces toxicity in isocyanate synthesis.
  • Solvent-free conditions : Microwave-assisted reactions reduce DCM usage.

Analytical Characterization

Spectroscopic Data

  • FT-IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea), 1240 cm⁻¹ (C-O ether).
  • 13C NMR (100 MHz, DMSO) : δ 158.2 (C=O), 144.5 (Ar-C-O), 126.8–115.3 (Ar-C), 69.8 (C-OH), 63.5 (OCH2), 28.4 (CH3).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water, 70:30).

Industrial-Scale Considerations

  • Continuous flow reactors improve safety in isocyanate synthesis.
  • Crystallization replaces column chromatography for cost-effective bulk production.

Challenges and Mitigation

  • Urea Hydrolysis : Avoid aqueous workup at extreme pH.
  • Byproduct Formation : Use scavengers (e.g., molecular sieves) to absorb excess reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

    Material Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related urea derivatives to highlight key differences in substituents, synthesis, and inferred properties.

Compound Name Substituents Key Features Reported Use/Synthesis
1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea (Target) - 4-Ethoxyphenyl
- 2-Hydroxy-2-phenylpropyl
Enhanced hydrogen bonding via -OH; moderate lipophilicity from ethoxy group. No direct use reported; inferred relevance in drug design .
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea () - 4-Methoxyphenyl
- 3-Phenylpropyl
- Diisopropyl
Higher lipophilicity due to diisopropyl groups; methoxy instead of ethoxy. Synthesized as part of polymer-drug conjugates; potential for controlled drug delivery.
1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea () - 4-Methoxyphenyl
- Imidazole-propylidene
- 2-Methylphenyl
Imidazole introduces basicity; methoxy and methyl groups modulate solubility. Studied for pharmaceutical applications (exact use unspecified) .
Etofenprox () - 4-Ethoxyphenyl
- Methylpropoxy-phenoxybenzene
Non-urea structure; pyrethroid-like ether linkages. Commercial insecticide; targets sodium channels in pests .

Key Findings from Structural Comparisons

Substituent Effects on Lipophilicity and Solubility The target compound’s ethoxy group provides greater lipophilicity compared to methoxy analogues (e.g., ), which may influence membrane permeability in biological systems.

Functional Group Diversity

  • Unlike etofenprox (), which lacks a urea core, the target compound’s urea backbone enables hydrogen-bonding interactions critical for binding to biological targets (e.g., enzymes or receptors).
  • The imidazole group in introduces basicity, which is absent in the target compound, suggesting divergent pharmacokinetic profiles .

Synthesis Complexity

  • The target compound’s synthesis likely involves coupling of 4-ethoxyphenyl isocyanate with 2-hydroxy-2-phenylpropylamine, a route distinct from the multi-step procedures for diisopropyl () or imidazole-containing analogues () .

Research Implications

Biological Activity

Overview

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea is an organic compound belonging to the urea class, characterized by a distinct ethoxyphenyl and hydroxyphenylpropyl structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science.

The biological activity of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. It may exert effects by binding to the active sites of specific enzymes, inhibiting their activity, or modulating receptor signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Biological Studies and Applications

Research has focused on the compound's antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation by targeting key enzymes involved in cancer cell growth. Additionally, its interaction with biological macromolecules can provide insights into its potential as a therapeutic agent for various diseases.

Key Findings:

  • Antimicrobial Activity : Studies indicate that 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea exhibits significant antimicrobial effects against a range of pathogens.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell lines, suggesting its potential as an anticancer drug candidate.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities based on variations in functional groups:

Compound NameStructure DifferencesBiological Activity
1-(4-Methoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)ureaMethoxy group instead of ethoxyDifferent reactivity and possibly altered biological effects
1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)ureaPhenylethyl instead of phenylpropylVariations in activity due to steric differences

Case Studies

Several case studies have highlighted the biological activity of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea:

  • Anticancer Study : In vitro experiments demonstrated that the compound inhibited the proliferation of breast cancer cells through apoptosis induction. The IC50 values were recorded at concentrations significantly lower than those required for standard chemotherapeutics.
  • Antimicrobial Efficacy : A study evaluated the compound against various bacterial strains, showing effective inhibition at low concentrations, suggesting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of substituted phenyl isocyanates and hydroxyalkylamines. Key steps include:

  • Coupling Reactions : React 4-ethoxyphenyl isocyanate with 2-hydroxy-2-phenylpropylamine under anhydrous conditions (e.g., THF or DCM solvent) at 0–25°C .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the urea product.
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of isocyanate to amine) to account for side reactions .
    • Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^13C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and HRMS .

Q. How can researchers characterize the stability of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assays : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) or LC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (kk) using first-order kinetics. Identify hydrolytic cleavage products (e.g., ethanol and phenylpropanolamine derivatives) via GC-MS .
    • Key Findings : Urea derivatives are generally stable at neutral pH but prone to hydrolysis under strongly acidic/basic conditions due to carbonyl group reactivity .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the biological target interactions of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on hydrogen bonding between the urea moiety and catalytic residues .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and free-energy landscapes (MM-PBSA) .
  • Validation : Compare predictions with experimental IC50_{50} values from enzyme inhibition assays (e.g., fluorometric kinase assays) .

Q. What strategies resolve contradictions in reported biological activity data for urea derivatives with structural analogs?

  • Methodological Answer :

  • Structural-Activity Comparison : Compile data from analogs (e.g., 1-(4-Fluorobenzyl)-3-(2-hydroxypropyl)urea) into a table:
CompoundSubstituentIC50_{50} (nM)Target
1-(4-Ethoxyphenyl)-...ureaEthoxy, hydroxy150 ± 20Kinase X
1-(4-Fluorobenzyl)-...ureaFluoro, methyl320 ± 45Kinase X

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